molecular formula C13H16O4 B1301131 4-Oxo-4-(4-propoxyphenyl)butanoic acid CAS No. 39496-82-7

4-Oxo-4-(4-propoxyphenyl)butanoic acid

Cat. No.: B1301131
CAS No.: 39496-82-7
M. Wt: 236.26 g/mol
InChI Key: XYZVSEPTKOAAPV-UHFFFAOYSA-N
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Description

4-Oxo-4-(4-propoxyphenyl)butanoic acid is an organic compound with the molecular formula C₁₃H₁₆O₄ It is a carboxylic acid derivative characterized by the presence of a propoxyphenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(4-propoxyphenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxybenzaldehyde and malonic acid.

    Condensation Reaction: The 4-propoxybenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester.

    Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed under acidic conditions to yield the corresponding β-keto acid. Subsequent decarboxylation of the β-keto acid produces this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:

    Optimization of Reaction Conditions: Industrial processes optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

    Purification Techniques: Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(4-propoxyphenyl)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxo-4-(4-propoxyphenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-propoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-(4-phenoxyphenyl)butanoic acid
  • 4-Oxo-4-(2-propynyloxy)butanoic acid
  • 4-Oxo-4-(propylamino)butanoic acid

Uniqueness

4-Oxo-4-(4-propoxyphenyl)butanoic acid is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-oxo-4-(4-propoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-9-17-11-5-3-10(4-6-11)12(14)7-8-13(15)16/h3-6H,2,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZVSEPTKOAAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365177
Record name 4-oxo-4-(4-propoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39496-82-7
Record name 4-oxo-4-(4-propoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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